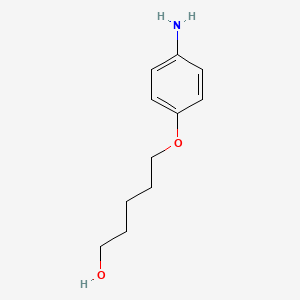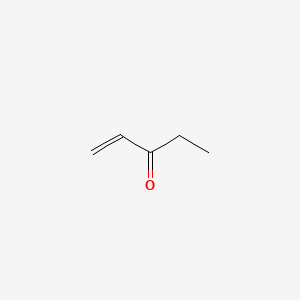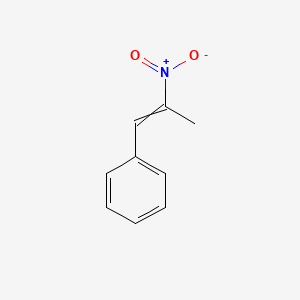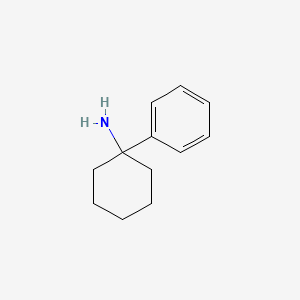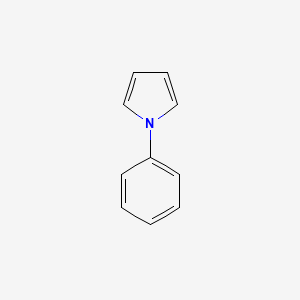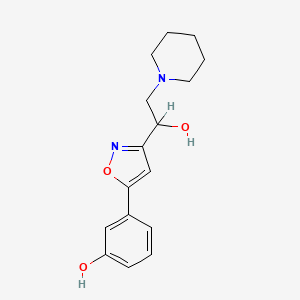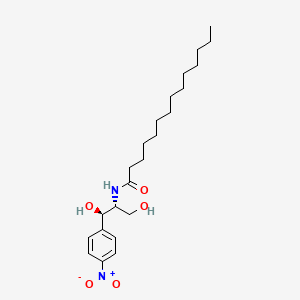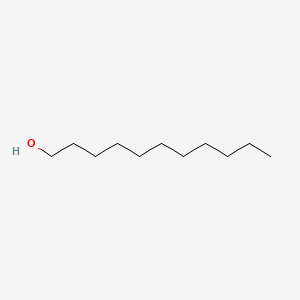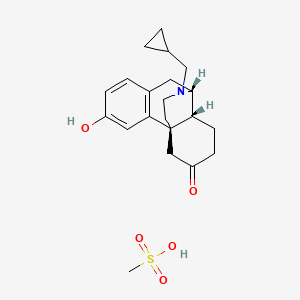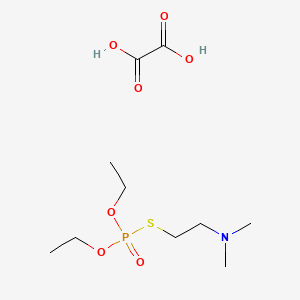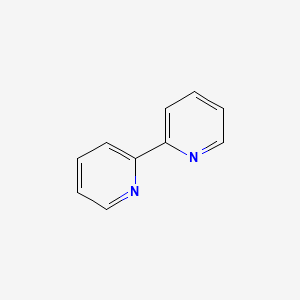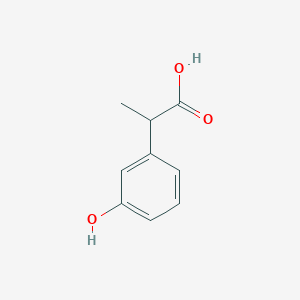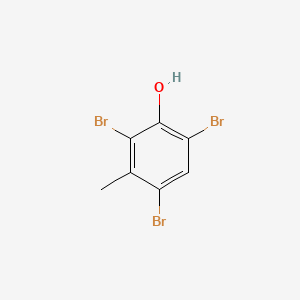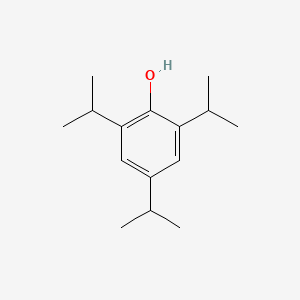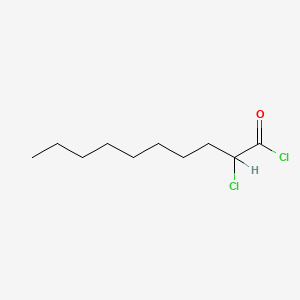
2-Chlorodecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl chloride, 2-chloro- is a biochemical.
Scientific Research Applications
1. Advanced Oxidation Processes in Wastewater Treatment
2-Chlorodecanoyl chloride has implications in advanced oxidation processes (AOPs), particularly in the context of wastewater treatment involving azo dyes. Chloride ions, such as those derived from 2-Chlorodecanoyl chloride, can have a dual effect (both inhibitory and accelerating) on the degradation of dyes like Acid Orange 7 in Co/peroxymonosulfate AOPs. These processes are crucial for detoxifying chloride-rich azo dyes wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).
2. Electrochemical Water Treatment Technologies
2-Chlorodecanoyl chloride can also play a role in electrochemical water treatment technologies. For instance, in the electrochemical denitrification of solutions containing chlorides, research has shown that chloride ions can enhance the rate of nitrate removal. This suggests potential applications in water treatment processes, especially in settings where chlorides are present (Lacasa, Llanos, Cañizares, & Rodrigo, 2012).
3. Electrochlorination Systems
In the context of electrochlorination systems used for water disinfection, the design and operating parameters, including the concentration of chlorides like those from 2-Chlorodecanoyl chloride, significantly influence the efficiency of chlorine generation. Such systems are increasingly relevant for small-scale drinking water treatment and emergency disinfection applications (Choi, Shim, & Yoon, 2013).
4. Perchlorate Formation in Water Electrolysis
In studies related to drinking water electrolysis, the presence of chloride ions, potentially from compounds like 2-Chlorodecanoyl chloride, has been linked to the formation of perchlorates, a concern in water treatment. This underscores the need for careful control of chloride concentrations in such applications (Bergmann, Rollin, & Iourtchouk, 2009).
properties
CAS RN |
68921-80-2 |
|---|---|
Product Name |
2-Chlorodecanoyl chloride |
Molecular Formula |
C10H18Cl2O |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-chlorodecanoyl chloride |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3 |
InChI Key |
CWXQUGMWCNUPTL-SECBINFHSA-N |
SMILES |
CCCCCCCCC(C(=O)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(C(=O)Cl)Cl |
Appearance |
Solid powder |
Other CAS RN |
68921-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Decanoyl chloride, 2-chloro-; 2-Chlorodecanoyl chloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



